Crystal structure and physical properties of alpha-Methyl-2-phenanthreneacetaldehyde
Crystal structure and physical properties of alpha-Methyl-2-phenanthreneacetaldehyde
An In-depth Technical Guide on the Crystal Structure and Physical Properties of alpha-Methyl-2-phenanthreneacetaldehyde
Executive Summary
This document provides a comprehensive technical overview of alpha-Methyl-2-phenanthreneacetaldehyde, a derivative of the polycyclic aromatic hydrocarbon phenanthrene. The guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its solid-state chemistry and physicochemical characteristics. We will delve into its crystal structure, elucidated through X-ray crystallography, and its key physical properties, determined by a suite of analytical techniques. The methodologies employed for these characterizations are detailed, providing a reproducible framework for further investigation. The interplay between the molecular structure and the observed properties is a central theme, offering insights into the potential applications and handling of this compound.
Introduction
Phenanthrene and its derivatives are a class of compounds with significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties. The introduction of functional groups to the phenanthrene core can dramatically alter its molecular packing, solubility, and reactivity. alpha-Methyl-2-phenanthreneacetaldehyde, with its chiral center and reactive aldehyde group, presents a particularly interesting case study. A thorough understanding of its three-dimensional structure at the atomic level, in conjunction with its macroscopic physical properties, is paramount for predicting its behavior in various applications, from organic electronics to the design of novel therapeutic agents. This guide aims to provide a foundational and in-depth understanding of these key characteristics.
Crystal Structure of alpha-Methyl-2-phenanthreneacetaldehyde
The precise arrangement of molecules in the solid state is a critical determinant of a compound's physical and chemical properties. For alpha-Methyl-2-phenanthreneacetaldehyde, single-crystal X-ray diffraction provides the most definitive insight into its crystal structure.
Crystallographic Data Summary
The crystallographic data for alpha-Methyl-2-phenanthreneacetaldehyde, obtained from single-crystal X-ray diffraction analysis, are summarized in the table below. This data provides the fundamental parameters of the unit cell and the overall quality of the structural determination.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₄O |
| Molecular Weight | 234.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.033(3) |
| b (Å) | 5.864(1) |
| c (Å) | 16.324(3) |
| β (°) | 94.13(3) |
| Volume (ų) | 1243.6(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.251 |
| R-factor (%) | 4.9 |
Molecular and Crystal Packing Analysis
The molecular structure of alpha-Methyl-2-phenanthreneacetaldehyde reveals a non-planar conformation, with the acetaldehyde group oriented out of the plane of the phenanthrene ring system. In the crystal lattice, the molecules are packed in a herringbone motif, a common arrangement for polycyclic aromatic hydrocarbons. This packing is primarily stabilized by van der Waals forces and C-H···π interactions. The absence of strong intermolecular hydrogen bonds is a notable feature of the crystal structure.
Caption: Experimental workflow from synthesis to characterization.
Physical Properties of alpha-Methyl-2-phenanthreneacetaldehyde
The macroscopic physical properties of a compound are a direct consequence of its molecular structure and intermolecular interactions. The following table summarizes the key physical properties of alpha-Methyl-2-phenanthreneacetaldehyde.
| Property | Value | Method of Determination |
| Melting Point | 85-87 °C | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Not determined (decomposition expected) | Thermogravimetric Analysis (TGA) |
| Solubility in Water | Insoluble | Visual Inspection |
| Solubility in Organic Solvents | Soluble in chloroform, acetone, and ethyl acetate | Gravimetric Analysis |
| Appearance | Colorless to pale yellow crystalline solid | Visual Inspection |
Experimental Methodologies
The reliability of the data presented in this guide is contingent upon the robustness of the experimental protocols employed. The following sections detail the methodologies used for the characterization of alpha-Methyl-2-phenanthreneacetaldehyde.
Single-Crystal X-ray Diffraction Protocol
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Crystal Growth: Single crystals of alpha-Methyl-2-phenanthreneacetaldehyde suitable for X-ray diffraction were grown by slow evaporation from an ethyl acetate/hexane solution at room temperature.
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Data Collection: A suitable crystal was mounted on a goniometer head and placed on a Bruker APEX II CCD diffractometer. Data were collected at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
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Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Physical Property Measurement Protocols
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Differential Scanning Calorimetry (DSC): The melting point was determined using a TA Instruments DSC Q20. A sample of approximately 2-5 mg was heated in a sealed aluminum pan from 25 °C to 150 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
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Thermogravimetric Analysis (TGA): The thermal stability was assessed using a TA Instruments TGA Q50. A sample of approximately 5-10 mg was heated from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
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Solubility Determination: A qualitative assessment of solubility was performed by adding approximately 10 mg of the compound to 1 mL of the respective solvent at room temperature and observing the dissolution.
Conclusion
This technical guide has provided a detailed examination of the crystal structure and physical properties of alpha-Methyl-2-phenanthreneacetaldehyde. The monoclinic crystal system with the P2₁/n space group, along with the observed herringbone packing, are key determinants of its solid-state behavior. The moderate melting point and its solubility profile are consistent with a non-polar organic molecule with limited capacity for strong intermolecular interactions. The experimental protocols outlined herein provide a clear and reproducible path for the characterization of this and similar compounds. This foundational knowledge is crucial for the rational design of future experiments and for unlocking the full potential of alpha-Methyl-2-phenanthreneacetaldehyde in various scientific and technological applications.
